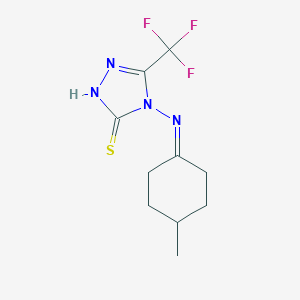![molecular formula C20H17BrN2O4S B255098 Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)
Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory, anticancer, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, it has been reported to possess antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its potent biological activities. It has been found to exhibit significant anti-inflammatory, anticancer, and antimicrobial activities at relatively low concentrations. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and scalability for large-scale experiments.
Future Directions
There are several future directions for the research on Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One of the potential directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method for large-scale production. Additionally, it can be further studied for its potential use in the development of novel therapeutics for various diseases such as cancer, inflammation, and microbial infections. Furthermore, it can be explored for its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples.
Conclusion:
Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has shown promising results in various scientific research applications. Its potent anti-inflammatory, anticancer, and antimicrobial activities make it a potential candidate for the development of novel therapeutics. Although its complex synthesis method may limit its availability and scalability, further research can be conducted to optimize its production and explore its potential applications in various fields.
Synthesis Methods
The synthesis of Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the reaction of 2-aminothiophenol with 3-(5-bromo-2-hydroxyphenyl)-2-cyanoacrylic acid ethyl ester in the presence of a base such as triethylamine. The resulting product is then treated with methyl chloroformate to obtain the final product.
properties
Product Name |
Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
Molecular Formula |
C20H17BrN2O4S |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17BrN2O4S/c1-27-20(26)17-14-4-2-3-5-16(14)28-19(17)23-18(25)12(10-22)8-11-9-13(21)6-7-15(11)24/h6-9,24H,2-5H2,1H3,(H,23,25)/b12-8+ |
InChI Key |
MZTBXWWYHLCIJL-XYOKQWHBSA-N |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/C#N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=C(C=CC(=C3)Br)O)C#N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=C(C=CC(=C3)Br)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)

![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)



![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)


![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)

![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)